molecular formula C14H18N4S B2533818 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole CAS No. 2034381-82-1

4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole

Cat. No.: B2533818
CAS No.: 2034381-82-1
M. Wt: 274.39
InChI Key: PMRDRODWNPMXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core fused with a dihydro ring system. The 2-position of the pyrazine ring is substituted with a cyclopropyl group, while a 2-methylthiazole moiety is attached via a methylene linker at the 4-position.

For instance, Pd-catalyzed coupling reactions (as in ) or alkylation strategies may facilitate the introduction of the methylthiazole group. The cyclopropyl substituent could be introduced via cyclopropanation or by employing cyclopropylamine derivatives during ring closure .

Properties

IUPAC Name

4-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methyl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S/c1-10-15-12(9-19-10)7-17-4-5-18-13(8-17)6-14(16-18)11-2-3-11/h6,9,11H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRDRODWNPMXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole typically involves multi-step organic synthesis. Common starting materials include cyclopropyl amine and 2-methylthiazole, with reactions often facilitated by catalysts such as palladium or base conditions.

  • Step 1: Cyclopropylamine reacts with diethyl oxalate to form a cyclopropyl oxamide intermediate.

  • Step 2: This intermediate then undergoes cyclization with hydrazine hydrate to yield the pyrazolo[1,5-a]pyrazine core.

  • Step 3: The core compound is further reacted with 2-methylthiazole under nucleophilic substitution conditions, often employing strong bases like sodium hydride.

Industrial Production Methods

In industrial settings, large-scale synthesis of this compound would employ continuous flow reactions, automated synthesisers, and stringent reaction control systems to maintain high yield and purity. Optimised processes often involve catalytic methods to reduce reaction times and enhance product efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or peracids, leading to sulfoxides or sulfones.

  • Reduction: The pyrazolo ring may undergo reduction with hydrides (e.g., sodium borohydride) to yield dihydropyrazoles.

  • Substitution: The methyl group on the thiazole ring can be substituted via electrophilic aromatic substitution with halogens or nitro groups.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, mCPBA

  • Reduction: Sodium borohydride, lithium aluminium hydride

  • Substitution: Bromine, nitric acid

Major Products

  • Oxidation Products: Sulfoxides, sulfones

  • Reduction Products: Dihydropyrazoles

  • Substitution Products: Halogenated or nitro derivatives

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity : One of the most promising applications of this compound is its role as a capsid assembly modulator for the Hepatitis B virus (HBV). Research indicates that it disrupts the assembly of the HBV capsid, leading to a significant reduction in viral load. This mechanism positions it as a potential therapeutic agent for HBV infection management .

Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Studies reveal that derivatives of similar structures exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against several human cancer cell lines, showing potential cytotoxic effects comparable to established chemotherapeutic agents like Doxorubicin .

Synthetic Organic Chemistry

The synthesis of 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole involves multiple steps, typically beginning with the formation of the dihydropyrazolo[1,5-a]pyrazine core through cyclization reactions. Subsequent introduction of the cyclopropyl and thiazole groups is achieved via alkylation or acylation reactions under controlled conditions. This multi-step synthesis allows for the exploration of various reaction conditions to optimize yield and purity .

Case Study 1: Antiviral Efficacy

In a study focusing on the antiviral efficacy of this compound against HBV, researchers demonstrated that it significantly reduced HBV DNA levels in vitro. The study highlighted its low cytotoxicity profile, making it a suitable candidate for further development as an antiviral therapy.

Case Study 2: Antimicrobial Screening

A series of derivatives based on similar pyrazolo compounds were synthesized and screened for antimicrobial activity. The results indicated that compounds with structural similarities to this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria .

Case Study 3: Anticancer Activity

Research evaluating the anticancer properties of this compound found that it induced apoptosis in cancer cell lines such as MCF-7 and HepG-2. The mechanism involved activation of pro-apoptotic pathways while inhibiting anti-apoptotic signals, suggesting its potential use in cancer therapeutics .

Mechanism of Action

This compound exerts its effects by interacting with molecular targets such as enzymes and receptors. The thiazole ring plays a crucial role in binding to active sites, while the pyrazolo[1,5-a]pyrazine structure contributes to stability and reactivity. Key pathways involved often include inhibition of enzymatic activity and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

Compound Name / ID Substituents at Key Positions Functional Groups / Modifications Molecular Weight (g/mol)
Target Compound 2-Cyclopropyl; 4-(2-methylthiazole)methyl Methylthiazole, cyclopropyl ~344.4*
2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid 2-Cyclopropyl; 4-oxo; 5-acetic acid Carboxylic acid, ketone ~293.3
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one 2-(4-Chlorophenyl); 5-(3,4-dimethoxyphenethyl); 4-oxo Chlorophenyl, dimethoxyphenethyl, ketone ~481.0
N-(4-((2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylphenyl)propionamide 2-Cyclopropyl; 5-sulfonyl-linked phenylpropionamide Sulfonamide, cyclopropyl, propionamide 388.5

*Calculated based on molecular formula (C₁₇H₂₀N₆S).

Key Structural Insights:

  • Methylthiazole vs. Acetic Acid (Target vs.
  • Cyclopropyl vs. Chlorophenyl (Target vs. ): The cyclopropyl group (small, non-polar) may reduce steric hindrance compared to the bulky 4-chlorophenyl substituent in , favoring target engagement in compact binding pockets.
  • Sulfonamide Linkage (): The sulfonyl group in introduces hydrogen-bonding capacity, contrasting with the methylthiazole’s thioether linkage in the target compound.

Notes and Considerations

Synthetic Challenges: The dihydro-pyrazine core is prone to oxidation; reactions may require inert conditions (e.g., nitrogen degassing, as in ).

Isomerization Risks: Pyrazolo-pyrazine derivatives can undergo isomerization under specific conditions (e.g., thermal stress), necessitating careful reaction monitoring .

Biological Screening: Prioritize assays for kinase inhibition, antimicrobial activity, and cytotoxicity based on structural analogs .

Biological Activity

The compound 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure

The compound belongs to a class of thiazole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

C14H16N4S\text{C}_{14}\text{H}_{16}\text{N}_4\text{S}

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds featuring the 6,7-dihydropyrazolo[1,5-a]pyrazine core. For instance, derivatives of this core have been shown to act as capsid assembly modulators against Hepatitis B Virus (HBV). A study identified several derivatives with promising anti-HBV activity and low cytotoxicity, suggesting that modifications to the pyrazolo framework can enhance efficacy while minimizing adverse effects .

Table 1: Anti-HBV Activity of Derivatives

CompoundAnti-HBV Activity (IC50)Cytotoxicity (CC50)
2f0.5 µM>100 µM
3k0.8 µM>100 µM

Anticancer Activity

The thiazole moiety is well-documented for its anticancer properties. Compounds containing thiazole rings have been evaluated for their cytotoxic effects on various cancer cell lines. For example, a derivative with a similar thiazole structure exhibited significant cytotoxicity against A-431 and Jurkat cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AA-4311.5
Compound BJurkat2.0

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific substitutions on the thiazole and pyrazolo rings significantly influence biological activity. For instance, the presence of electron-withdrawing groups on the thiazole ring enhances anticancer activity by increasing lipophilicity and cellular uptake .

Case Studies

  • Case Study on HBV Inhibition : A derivative of the compound was tested in vitro against HBV-infected HepG2 cells. Results showed a reduction in viral replication by over 90% at concentrations that did not affect cell viability .
  • Case Study on Anticancer Efficacy : In another study, a series of thiazole derivatives were synthesized and evaluated for their anticancer properties against various human cancer cell lines. The results indicated that certain substitutions led to enhanced potency against resistant cancer types .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole, and how can yield be improved?

  • Methodological Answer : Synthesis typically involves multi-step cyclization and functionalization. For pyrazolo-pyrazine intermediates, refluxing in DMSO for extended periods (e.g., 18 hours) followed by ice-water quenching and ethanol recrystallization can achieve ~65% yield . Scale-up requires controlled addition of diethyl oxalate and sodium hydride in toluene to minimize side reactions . Yield optimization may involve adjusting solvent polarity (e.g., DMF-EtOH mixtures for recrystallization) .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Parameters include triclinic crystal systems (space group P1), with key metrics: a = 7.1709 Å, b = 10.6982 Å, c = 13.9169 Å, and dihedral angles between aromatic rings (e.g., 16.05–84.84° deviations). Weak intermolecular C–H⋯O and C–H⋯C interactions stabilize packing . Complementary characterization via ¹H/¹³C NMR and mass spectrometry ensures structural fidelity .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Refer to safety data sheets (SDS) for pyrazolo-pyrazine analogs. Key precautions include:

  • Use fume hoods and PPE (gloves, lab coats) due to potential respiratory irritation.
  • Immediate medical consultation if exposed; provide SDS details (e.g., CAS 1227210-32-3 analogs) to physicians .
  • Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of this compound?

  • Methodological Answer : Docking studies using enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) are standard. Software such as AutoDock Vina optimizes ligand-receptor interactions. Parameters: grid box centered on the heme group, Lamarckian genetic algorithm, and validation via RMSD <2.0 Å. Results correlate binding affinity (ΔG) with antifungal potential .

Q. What analytical strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Contradictions may arise from assay variability. Mitigation strategies:

  • Standardize assays (e.g., MIC for antifungal activity via CLSI guidelines).
  • Cross-validate with cytotoxicity assays (e.g., MTT on HEK-293 cells) to distinguish selective activity .
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics, reducing false positives .

Q. How does regioselectivity impact the synthesis of pyrazolo-pyrazine intermediates?

  • Methodological Answer : Regioselectivity is governed by steric and electronic factors. For example, N-tosylhydrazones favor 1,3-dipolar cycloaddition at the α-position of ketones. Solvent choice (e.g., ethanol vs. DMSO) and temperature (reflux vs. RT) influence product distribution. SC-XRD and NOESY NMR confirm regiochemical outcomes .

Q. What role do intermolecular interactions play in the compound’s crystallographic stability?

  • Methodological Answer : Weak interactions (C–H⋯O, C–H⋯C) dominate packing. For example, C22H22ClN3O3 exhibits a screw-boat conformation in the pyrazine ring, stabilized by H-bonds between methoxy groups and adjacent CH₂ moieties. Hirshfeld surface analysis quantifies interaction contributions (e.g., 12–15% van der Waals contacts) .

Q. How does tautomerism affect the compound’s reactivity and biological activity?

  • Methodological Answer : Pyrazole tautomerism (1H vs. 2H forms) alters electron density and hydrogen-bonding capacity. Computational studies (DFT at B3LYP/6-311+G**) predict tautomer stability. For 3(5)-substituted pyrazoles, the 1H tautomer is favored in polar solvents, enhancing interactions with target proteins (e.g., kinase inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.